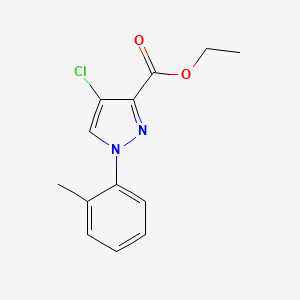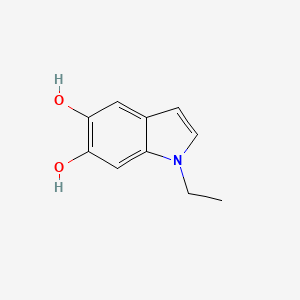
(1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid hydrochloride is a boronic acid derivative that has garnered significant attention in the field of medicinal chemistry. This compound is part of the larger class of isoquinoline alkaloids, which are known for their diverse biological activities. The tetrahydroisoquinoline scaffold is particularly notable for its presence in various natural and synthetic compounds that exhibit a wide range of pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied in the formation of carbon-carbon bonds and utilizes organoboron reagents under mild and functional group-tolerant conditions . The general procedure involves the reaction of a tetrahydroisoquinoline derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions: (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the boronic acid group to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced species.
Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronate esters, while reduction can produce boranes .
科学的研究の応用
(1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid hydrochloride involves its interaction with specific molecular targets and pathways. In the context of Suzuki–Miyaura coupling, the compound acts as a nucleophile, transferring its boronic acid group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . In biological systems, its mechanism of action may involve the inhibition of specific enzymes or receptors, leading to its observed pharmacological effects .
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: This compound shares the same core structure but lacks the boronic acid group.
Isoquinoline: A simpler analog without the tetrahydro modification.
Boronic Acid Derivatives: Other boronic acid compounds with different substituents on the aromatic ring
Uniqueness: (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid hydrochloride is unique due to its combination of the tetrahydroisoquinoline scaffold and the boronic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
特性
分子式 |
C9H13BClNO2 |
|---|---|
分子量 |
213.47 g/mol |
IUPAC名 |
1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid;hydrochloride |
InChI |
InChI=1S/C9H12BNO2.ClH/c12-10(13)9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11-13H,3-4,6H2;1H |
InChIキー |
DMYPJUKSUTXSGY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(CCNC2)C=C1)(O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol](/img/structure/B12941036.png)


![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide](/img/structure/B12941054.png)
![(1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt](/img/structure/B12941063.png)






